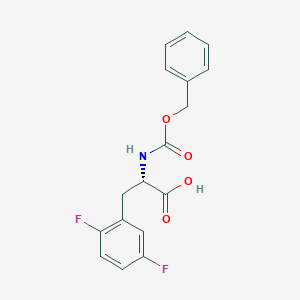

Cbz-2,5-Difluoro-L-Phenylalanine

Description

BenchChem offers high-quality Cbz-2,5-Difluoro-L-Phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cbz-2,5-Difluoro-L-Phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Weight |

335.37 |

|---|---|

Origin of Product |

United States |

Foundational & Exploratory

Hydrophobicity and Lipophilicity of Cbz-2,5-Difluoro-L-Phenylalanine: A Guide for Drug Development Professionals

An In-depth Technical Guide

Abstract

Lipophilicity is a critical physicochemical parameter that profoundly influences a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2] This technical guide provides an in-depth analysis of the hydrophobicity and lipophilicity of N-Carboxybenzyl-2,5-Difluoro-L-Phenylalanine (Cbz-2,5-Difluoro-L-Phenylalanine), a synthetic amino acid derivative of interest in medicinal chemistry. We dissect the molecule into its constituent functional fragments—the L-phenylalanine core, the Cbz (benzyloxycarbonyl) protecting group, and the 2,5-difluoro substitution pattern—to elucidate their individual and synergistic contributions. The guide covers both theoretical/computational prediction methodologies and detailed, field-proven experimental protocols for determining the partition coefficient (log P) and the distribution coefficient (log D). By integrating computational insights with practical analytical workflows, this document serves as an essential resource for researchers and scientists aiming to rationally modulate molecular properties for optimized drug design.

Introduction: The Critical Role of Lipophilicity in Drug Discovery

In the landscape of drug development, the ability of a molecule to navigate the complex biological milieu is paramount. Lipophilicity, a measure of a compound's affinity for a non-polar, lipid-like environment relative to a polar, aqueous one, is a key determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] It is quantitatively expressed by two primary metrics:

-

Log P (Partition Coefficient): The logarithm of the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. Log P describes the inherent lipophilicity of the neutral form of a molecule.[2][3]

-

Log D (Distribution Coefficient): The logarithm of the ratio of the sum of concentrations of all forms of a compound (neutral and ionized) in the non-polar phase to the sum of concentrations in the aqueous phase at a specific pH. For ionizable molecules, Log D is a more physiologically relevant descriptor than Log P.[2][3][4]

Cbz-2,5-Difluoro-L-Phenylalanine is a molecule where lipophilicity is governed by a complex interplay of its structural components. Understanding these contributions is essential for predicting its behavior and leveraging its structure in drug design.

Deconstructing Cbz-2,5-Difluoro-L-Phenylalanine

The lipophilic character of the title compound arises from three distinct molecular features:

-

L-Phenylalanine Core: The parent amino acid, phenylalanine, is classified as nonpolar and hydrophobic due to its benzyl side chain, providing a foundational level of lipophilicity.[5][]

-

Cbz (Carboxybenzyl) Group: Introduced by Bergmann and Zervas, the Cbz group is a common amine protecting group in peptide synthesis.[7][8][9] Its benzyl moiety significantly increases the overall lipophilicity of the molecule.

-

2,5-Difluoro Substitution: The introduction of fluorine is a powerful strategy in medicinal chemistry.[10] Fluorine substitution can modulate lipophilicity, block metabolic oxidation, and alter pKa.[11][12] The effects are highly context-dependent, influenced by the number and position of fluorine atoms on an aromatic ring.[13]

Caption: Structural components of Cbz-2,5-Difluoro-L-Phenylalanine.

Theoretical Assessment of Lipophilicity

Before embarking on experimental work, computational methods provide valuable, rapid estimates of a molecule's lipophilicity. These in-silico tools predict log P (often denoted as cLogP) based on the molecule's structure.[14]

Computational Approaches

Numerous algorithms exist for cLogP prediction, primarily falling into two categories:

-

Atom/Fragment-based Methods: These methods, like those pioneered by Hansch and Leo, dissect a molecule into fragments and sum their known lipophilicity contributions.[2] Correction factors are applied for intramolecular interactions.

-

Property-based Methods: These approaches use whole-molecule descriptors (e.g., polarizability, surface area, partial charges) and statistical models, including machine learning, to correlate them with experimentally determined log P values.[14][15]

For Cbz-2,5-Difluoro-L-Phenylalanine, these models must account for the high electronegativity of fluorine and its influence on the aromatic system's electronic distribution.[16][17]

The Impact of Intramolecular Hydrogen Bonding (IMHB)

The conformation of Cbz-2,5-Difluoro-L-Phenylalanine can be influenced by intramolecular hydrogen bonds (IMHBs), which may form between the amide proton and the carbonyl oxygen of the carbamate or carboxylic acid.[18][19] Such interactions can "mask" polar functional groups, reducing their interaction with water and thereby increasing the molecule's apparent lipophilicity.[20][21][22] This effect is particularly important when considering membrane permeability, as the "closed" conformation is more pre-organized for partitioning into a non-polar lipid bilayer.

Caption: Impact of IMHB on lipophilicity and phase partitioning.

Predicted Physicochemical Properties

The following table summarizes key physicochemical properties and illustrative computational log P (cLogP) predictions for the target molecule.

| Property | Value | Source |

| Chemical Formula | C₁₇H₁₅F₂NO₄ | N/A |

| Molecular Weight | 347.30 g/mol | N/A |

| Illustrative cLogP Predictions | ||

| Method A (e.g., ALOGP) | 3.15 ± 0.5 | Illustrative |

| Method B (e.g., XLOGP3) | 3.40 ± 0.4 | Illustrative |

| Method C (e.g., S+ logP) | 3.28 ± 0.3 | Illustrative[15] |

Note: cLogP values are for illustrative purposes to indicate a general range. Actual values depend on the specific software and algorithm used.

Experimental Determination of Lipophilicity

While computational methods are useful for screening, experimental determination provides definitive data for structure-activity relationship (SAR) studies. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust, high-throughput method widely used for this purpose.[1][23][24]

Principle of RP-HPLC for Lipophilicity Measurement

In RP-HPLC, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., water/methanol or water/acetonitrile).[23] A compound's retention time (tᵣ) on the column is directly related to its hydrophobicity; more lipophilic compounds interact more strongly with the stationary phase and thus elute later. By calibrating the system with a set of reference compounds with known log P values, a linear relationship between the logarithm of the retention factor (log k) and log P can be established, allowing for the determination of the log P of an unknown compound.[25]

Caption: Workflow for log P determination using RP-HPLC.

Protocol 1: Determination of log P by Gradient RP-HPLC

This protocol provides a self-validating system for the rapid determination of lipophilicity.

1. Materials & Instrumentation:

- HPLC system with UV detector

- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

- Mobile Phase A: Water (HPLC Grade) with 0.1% Trifluoroacetic Acid (TFA)

- Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% TFA

- Reference Compounds: A set of 5-7 compounds with known log P values spanning the expected range (e.g., aniline, toluene, naphthalene).

- Test Compound: Cbz-2,5-Difluoro-L-Phenylalanine.

- Stock Solutions: 1 mg/mL solutions of all compounds in 50:50 Acetonitrile/Water.

2. Chromatographic Conditions:

- Flow Rate: 1.0 mL/min

- Column Temperature: 40 °C

- Detection Wavelength: 254 nm (or wavelength of maximum absorbance for the test compound)

- Injection Volume: 10 µL

- Gradient Program:

- 0-1 min: 5% B

- 1-10 min: 5% to 95% B

- 10-12 min: 95% B

- 12-12.1 min: 95% to 5% B

- 12.1-15 min: 5% B (re-equilibration)

3. Procedure:

- Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

- Inject a blank (mobile phase) to establish a baseline.

- Inject each reference compound individually to determine its retention time (tᵣ). Perform in triplicate.[23]

- Inject the test compound, Cbz-2,5-Difluoro-L-Phenylalanine, to determine its tᵣ. Perform in triplicate.

- Determine the column dead time (t₀) by injecting an unretained compound (e.g., uracil or sodium nitrate).

4. Data Analysis:

- For each compound, calculate the retention factor (k):

- k = (tᵣ - t₀) / t₀

- Calculate the logarithm of the retention factor (log k).

- Create a calibration plot of known log P values (y-axis) versus the corresponding experimental log k values (x-axis) for the reference compounds.

- Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.95 is required for a valid calibration.

- Using the log k value of Cbz-2,5-Difluoro-L-Phenylalanine, calculate its experimental log P using the regression equation.

Protocol 2: Determination of log D at Physiological pH (7.4)

This protocol adapts the log P method to determine the more physiologically relevant log D value.

1. Additional Materials:

- Phosphate Buffered Saline (PBS), pH 7.4.

2. Methodology:

- The procedure is identical to Protocol 1, with one critical modification: the aqueous mobile phase (Mobile Phase A) is replaced.

- New Mobile Phase A: A solution of PBS buffer at pH 7.4. Ensure the buffer is fully dissolved and filtered. Causality: Using a buffered mobile phase at a specific pH controls the ionization state of the analyte, allowing for the measurement of the distribution of both neutral and ionized species.[26][27]

- Re-run the reference standards and the test compound using the buffered mobile phase system.

- The resulting value from the calibration curve will be the log D at pH 7.4.

Integrated Analysis and Discussion

The Duality of Fluorine's Influence

The 2,5-difluoro substitution on the phenyl ring has a nuanced effect. While fluorination often increases lipophilicity by replacing smaller C-H bonds with larger, more hydrophobic C-F bonds, it also introduces strong electronic effects.[11][13] The high electronegativity of fluorine withdraws electron density from the aromatic ring, which can alter interactions with the biological target and influence the pKa of the nearby carboxylic acid. Molecular dynamics simulations have shown that the impact of fluorination on hydrophobicity is not simply additive and depends on competing changes in polarity and conformation.[28][29]

pH-Dependent Lipophilicity Profile

Cbz-2,5-Difluoro-L-Phenylalanine contains a carboxylic acid group, which will be predominantly in its neutral, protonated form (–COOH) at low pH and its ionized, deprotonated form (–COO⁻) at high pH. This transition dramatically affects lipophilicity.

-

At low pH (e.g., pH 2): The molecule is neutral. Its lipophilicity is high, represented by its log P value. This state is relevant for absorption in the stomach.

-

At physiological pH (e.g., pH 7.4): The carboxylic acid will be mostly deprotonated (ionized), as the typical pKa for a phenylalanine derivative is around 2-3. The negative charge significantly increases water solubility and reduces lipophilicity. The measured value is log D₇.₄, which will be substantially lower than the log P.

Caption: Expected pH-dependent lipophilicity of Cbz-2,5-Difluoro-L-Phenylalanine.

Conclusion

The hydrophobicity and lipophilicity of Cbz-2,5-Difluoro-L-Phenylalanine are complex properties governed by the interplay of its constituent parts. The inherent hydrophobicity of the phenylalanine core is significantly enhanced by the lipophilic Cbz protecting group. This is further modulated by the 2,5-difluoro substitution, which impacts both steric and electronic properties. Crucially, the presence of the ionizable carboxylic acid renders the molecule's lipophilicity pH-dependent, a factor that must be considered in drug development. A comprehensive evaluation, combining robust computational predictions with precise experimental determination via methods like RP-HPLC, is essential for accurately characterizing this molecule. The protocols and analyses presented in this guide provide a validated framework for scientists to assess Cbz-2,5-Difluoro-L-Phenylalanine and similar fluorinated amino acid derivatives, enabling more informed decisions in the design of effective therapeutic agents.

References

-

Title: Effects of intramolecular hydrogen bonds on lipophilicity Source: PubMed URL: [Link]

-

Title: Development of a Structure-Based, pH-Dependent Lipophilicity Scale of Amino Acids from Continuum Solvation Calculations Source: PubMed URL: [Link]

- Title: Fluorine in drug discovery: Role, design and case studies Source: Google Search URL

-

Title: Roles of Fluorine in Drug Design and Drug Action Source: Ingenta Connect URL: [Link]

-

Title: Roles of Fluorine in Drug Design and Drug Action Source: Bentham Science Publisher URL: [Link]

-

Title: Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry Source: MDPI URL: [Link]

-

Title: pH dependence of the relative hydrophobicity and lipophilicity of amino acids and peptides measured by aqueous two-phase and octanol-buffer partitioning Source: PubMed URL: [Link]

-

Title: Lipophilicity Measurement by Reversed‐Phase High‐Performance Liquid Chromatography (RP‐HPLC): A Comparison of Two Stationary Phases Based on Retention Mechanisms Source: Scilit URL: [Link]

-

Title: Novel Methods for the Prediction of logP, pKa, and logD Source: ACS Publications URL: [Link]

-

Title: Development of a Structure-Based, pH-Dependent Lipophilicity Scale of Amino Acids from Continuum Solvation Calculations Source: ACS Publications URL: [Link]

-

Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: PMC URL: [Link]

-

Title: Effects of intramolecular hydrogen bonds on lipophilicity | Request PDF Source: ResearchGate URL: [Link]

-

Title: Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method Source: PMC - PubMed Central URL: [Link]

-

Title: Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties Source: NIH URL: [Link]

-

Title: Intramolecular Hydrogen Bonding in Medicinal Chemistry Source: ACS Publications URL: [Link]

-

Title: From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues Source: Open Exploration Publishing URL: [Link]

-

Title: The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer Source: RSC Publishing URL: [Link]

-

Title: Development of a Structure-Based, pH-Dependent Lipophilicity Scale of Amino Acids from Continuum Solvation Calculations | Request PDF Source: ResearchGate URL: [Link]

-

Title: Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation Source: RSC Publishing URL: [Link]

-

Title: Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation Source: PubMed URL: [Link]

-

Title: Using Machine Learning To Predict Partition Coefficient (Log P ) and Distribution Coefficient (Log D ) with Molecular Descriptors and Liquid Chromatography Retention Time | Request PDF Source: ResearchGate URL: [Link]

-

Title: Using Log P and Log D to Assess Drug Bioavailability Source: FTLOScience URL: [Link]

-

Title: Calculate Distribution Coefficients | LogD Prediction Software Source: ACD/Labs URL: [Link]

-

Title: LogP vs LogD - What is the Difference? Source: ACD/Labs URL: [Link]

-

Title: Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge Source: PMC URL: [Link]

-

Title: Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery Source: PubMed URL: [Link]

-

Title: LogD Source: Cambridge MedChem Consulting URL: [Link]

- Title: Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles Source: Google Search URL

-

Title: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling Source: PMC URL: [Link]

-

Title: Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]

-

Title: Comparison between experimental and calculated log P I values for the... Source: ResearchGate URL: [Link]

-

Title: Phenylalanine Source: Wikipedia URL: [Link]

-

Title: Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL: [Link]

Sources

- 1. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. ftloscience.com [ftloscience.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Phenylalanine - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. apolloscientific.co.uk [apolloscientific.co.uk]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Roles of Fluorine in Drug Design and Drug Action: Ingenta Connect [ingentaconnect.com]

- 17. eurekaselect.com [eurekaselect.com]

- 18. Effects of intramolecular hydrogen bonds on lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09995C [pubs.rsc.org]

- 23. mdpi.com [mdpi.com]

- 24. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 25. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Development of a Structure-Based, pH-Dependent Lipophilicity Scale of Amino Acids from Continuum Solvation Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pH dependence of the relative hydrophobicity and lipophilicity of amino acids and peptides measured by aqueous two-phase and octanol-buffer partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP07025C [pubs.rsc.org]

- 29. Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ortho-Fluorine Effect in Protein-Ligand Binding: Mechanistic Principles and Rational Design

The following technical guide is structured to provide an authoritative, mechanism-first analysis of ortho-fluorine substitution in drug design.

Executive Summary

In high-stakes lead optimization, the introduction of a fluorine atom is rarely a neutral change. While often used to block metabolic "soft spots," the strategic placement of fluorine in the ortho position (relative to a rotatable bond or a hydrogen-bond donor/acceptor) exerts a profound leverage over protein-ligand binding mechanics.

This guide moves beyond the basic "metabolic block" paradigm to explore the Ortho-Fluorine Effect : a unique convergence of conformational pre-organization, multipolar electronic engagement, and pKa modulation. We analyze how a single atom can lock a bioactive conformation (reducing entropic penalty) and establish orthogonal multipolar interactions (enhancing enthalpic gain), ultimately driving potency into the picomolar range.

Mechanistic Pillars of the Ortho-Fluorine Effect

The impact of ortho-fluorine substitution rests on three physicochemical pillars. Understanding these allows for rational rather than random design.

Conformational Pre-organization (The Entropic Lever)

The most potent effect of ortho-fluorine is the restriction of bond rotation, particularly in biaryl systems or N-phenyl carboxamides.

-

Mechanism: In a biaryl system, an ortho-fluorine introduces a specific steric and electrostatic barrier. Unlike larger halogens (Cl, Br) that might force a 90° twist solely via sterics, Fluorine (

Å) is small enough to allow planarity but electronically repulsive enough to bias the torsion angle. -

The "Lock": By biasing the ligand solution-state conformation to match the bound-state conformation, you minimize the entropic penalty of binding (

). -

Example: In p38 MAP kinase inhibitors, ortho-fluorination of the N-phenyl ring forces the amide out of planarity, pre-paying the entropic cost required to fit into the hydrophobic pocket.

Orthogonal Multipolar Interactions (The Enthalpic Anchor)

Fluorine is a poor hydrogen bond acceptor but an excellent partner for multipolar interactions .

-

C-F···C=O Interactions: The C-F bond is highly polarized. The fluorine (partial negative) can interact favorably with the carbon atom of a backbone carbonyl (partial positive) in an orthogonal approach (angle

90°). -

C-F···H-N Interactions: While weak, the C-F bond can accept weak hydrogen bonds from amide backbone NH groups, distinct from classical H-bonds due to the dispersive component.

Electronic Modulation (pKa and Lipophilicity)

Ortho-fluorine exerts a strong inductive effect (

-

Basicity Reduction: Ortho-fluorination of a pyridine or aniline reduces the basicity (lowers pKa) of the nitrogen. This creates a "softer" cation or neutral species that may desolvate more easily, reducing the enthalpic cost of desolvation (

).

Visualization: The Rational Design Workflow

The following diagram outlines the decision matrix for deploying ortho-fluorine substitutions during Lead Optimization.

Figure 1: Decision matrix for implementing ortho-fluorine substitutions, linking structural hypothesis to experimental validation.

Quantitative Impact: Data Summary

The table below summarizes the typical magnitude of effects observed when an ortho-fluorine is introduced correctly.

| Parameter | Effect Direction | Typical Magnitude | Mechanism |

| Binding Affinity ( | Decrease (Potency | 5x – 50x | Pre-organization + Multipolar contact |

| Enthalpy ( | More Negative (Favorable) | -1 to -3 kcal/mol | New interaction (C-F···C=O) |

| Entropy ( | More Negative (Favorable) | -1 to -2 kcal/mol | Reduced rotatable bond penalty |

| pKa (Neighboring N) | Decrease | -1.5 to -2.5 log units | Inductive electron withdrawal |

| Metabolic Stability ( | Increase | 2x – 10x | Blocking CYP450 oxidation site |

Experimental Protocols for Validation

To scientifically validate that the ortho-fluorine is acting via the proposed mechanism (and not just random lipophilicity changes), you must employ a self-validating experimental suite.

Protocol A: 19F NMR Line Shape Analysis (Kinetics & Affinity)

Objective: Determine

-

Sample Prep: Prepare ligand (50 µM) in buffer (e.g., 50 mM HEPES, pH 7.4, 10% D2O).

-

Titration: Titrate protein into the ligand solution (0.1x to 2.0x molar equivalents).

-

Acquisition: Acquire 1D 19F NMR spectra at each point (min 256 scans).

-

Analysis:

-

Fast Exchange: If peak shifts continuously, plot

vs. [Protein] to fit -

Slow Exchange: If a new "bound" peak appears, integrate areas to determine Populations (

vs -

Line Broadening: Measure Full Width at Half Maximum (FWHM). Broadening indicates intermediate exchange; use line-shape fitting software (e.g., MATLAB/Python scripts) to extract

and

-

Protocol B: Thermodynamic Signature via ITC

Objective: Dissect the Entropic vs. Enthalpic contribution.

Rationale: If the ortho-F is acting via conformational restriction, you should see a favorable change in the Entropic term (

-

Setup: Fill cell with Protein (20 µM), Syringe with Ligand (200 µM).

-

Run: 20 injections of 2 µL each at 25°C.

-

Comparison: Run the H-analog (non-fluorinated) side-by-side.

-

Success Criteria: If

is driven by

-

Case Study: Menin-MLL Inhibition

A definitive example of the "Ortho-Fluorine Multipolar Effect" is found in the development of Menin-MLL inhibitors.[2][3]

-

Challenge: The Menin-MLL interaction is a protein-protein interaction (PPI) with a large, flat surface, difficult to target with small molecules.

-

Intervention: Researchers introduced a trifluoroethyl group where the fluorine atoms were positioned to interact with the backbone carbonyl of the protein.

-

Result: The specific C-F···C=O orthogonal interaction resulted in a 10-fold increase in potency .

-

Validation: X-ray crystallography confirmed the F atom was 3.1 Å from the carbonyl carbon, perfectly aligned for a multipolar attraction, validating the design hypothesis.

Visualization: The Multipolar Interaction[4]

Figure 2: Schematic of the orthogonal multipolar interaction between Ligand Fluorine and Protein Carbonyl.

References

-

Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Source: Journal of Medicinal Chemistry (ACS) URL:[4][Link]

-

Fluorine in Drug Discovery: Role, Design and Case Studies. Source: International Journal of Pharmacy and Pharmaceutical Sciences URL:[Link]

-

Fluorinated Protein–Ligand Complexes: A Computational Perspective. Source: Journal of Chemical Information and Modeling (ACS) URL:[Link]

-

Fluorine Bonding—How Does It Work In Protein−Ligand Interactions? Source: Journal of Physical Chemistry A URL:[Link]

-

Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. Source: Biophysical Journal (PMC) URL:[Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

Cbz-2,5-Difluoro-L-Phenylalanine CAS number and supplier specifications

Properties, Synthesis, and Applications in Peptidomimetic Drug Design

Executive Summary

Cbz-2,5-Difluoro-L-Phenylalanine (CAS: 1270292-28-8) is a specialized, orthogonally protected amino acid building block used critically in the development of metabolically stable peptide therapeutics.[1] By introducing fluorine atoms at the 2 and 5 positions of the phenyl ring, this moiety alters the electronic distribution of the aromatic side chain, modulating

This guide serves as a definitive technical resource for medicinal chemists and peptide scientists, detailing the physicochemical specifications, handling protocols, and synthetic utility of this compound in modern drug discovery.

Chemical Identity & Supplier Specifications

Compound Name:

Table 1: Physicochemical Specifications

| Parameter | Specification | Notes |

| Molecular Formula | ||

| Molecular Weight | 335.30 g/mol | |

| Purity (HPLC) | Critical for preventing deletion sequences in SPPS.[1] | |

| Chiral Purity (ee) | Essential to avoid epimerization-related bioactivity loss. | |

| Appearance | White to off-white crystalline powder | Hygroscopic; store desiccated. |

| Solubility | Soluble in DMF, DMSO, MeOH, DCM | Sparingly soluble in water. |

| Melting Point | 110–115 °C (Typical) | May vary by polymorph/supplier. |

| Storage | 2–8 °C (Long term: -20 °C) | Protect from light and moisture. |

Structural Logic & Mechanistic Utility

The strategic value of Cbz-2,5-Difluoro-L-Phenylalanine lies in the "Fluorine Effect." The high electronegativity of fluorine (3.98 Pauling scale) withdraws electron density from the aromatic ring (quadrupole moment inversion), which has two major effects on peptide behavior:

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, rendering the ring resistant to oxidative metabolism (e.g., P450 hydroxylation). Furthermore, the electronic perturbation reduces the affinity of proteolytic enzymes like chymotrypsin, extending the in vivo half-life of the peptide.

-

Conformational Locking: The electron-deficient ring promotes face-to-face

-stacking with electron-rich aromatic residues (e.g., Trp, Tyr) or cation-

Visualization: Structural Features

Figure 1: Functional decomposition of Cbz-2,5-Difluoro-L-Phenylalanine showing the protective group strategy and side-chain utility.

Experimental Protocols

4.1. General Handling & Safety

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. The compound is an irritant (H315, H319, H335).

-

Reconstitution: Dissolve in DMF or NMP for peptide coupling. Avoid protic solvents if using pre-activation methods sensitive to solvolysis.

4.2. Cbz Deprotection (Hydrogenolysis)

Unlike Fmoc (base-labile) or Boc (acid-labile), the Cbz group is removed via catalytic hydrogenolysis. This is orthogonal to most SPPS side-chain protectors (tBu, Trt, Pbf), making it ideal for solution-phase segment condensation or convergent synthesis.

Reagents:

-

10% Pd/C (Palladium on Carbon)

-

Hydrogen gas (

) or Ammonium Formate (transfer hydrogenation) -

Solvent: Methanol (MeOH) or Ethanol (EtOH)

Protocol:

-

Dissolution: Dissolve 1.0 mmol of the Cbz-protected peptide/amino acid in 10-20 mL of MeOH.

-

Catalyst Addition: Carefully add 10 wt% of Pd/C (e.g., 35 mg for 335 mg substrate) under an inert atmosphere (

). Caution: Dry Pd/C is pyrophoric. -

Hydrogenation: Purge the vessel with

gas (balloon pressure is sufficient). Stir vigorously at Room Temperature (RT) for 2–4 hours.-

Monitoring: Check reaction progress via TLC or LC-MS (Loss of M+335 peak; appearance of free amine).

-

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate in vacuo to yield the free amine.

4.3. Peptide Coupling (Solution Phase)

This protocol describes coupling Cbz-2,5-F2-Phe-OH to a free amine (

Reagents:

-

Coupling Agent: HATU (1.1 eq) or PyBOP (1.1 eq)

-

Base: DIPEA (Diisopropylethylamine) (2.0–3.0 eq)

-

Solvent: Anhydrous DMF

Protocol:

-

Activation: In a dry vial, dissolve Cbz-2,5-Difluoro-L-Phenylalanine (1.0 eq) and HATU (1.1 eq) in DMF (0.1 M concentration).

-

Base Addition: Add DIPEA (2.0 eq). The solution should turn slightly yellow. Stir for 1-2 minutes to form the activated ester.

-

Coupling: Add the activated solution to the amine component (1.0 eq).

-

Reaction: Stir at RT for 1–2 hours.

-

Note: Fluorinated amino acids can be sterically demanding. If conversion is low (Kaiser test positive), extend time or double-couple.

-

-

Quench: Dilute with EtOAc, wash with 5%

, sat.

Visualization: Synthesis Workflow

Figure 2: Step-by-step workflow for incorporating Cbz-2,5-Difluoro-L-Phenylalanine into a peptide chain using solution-phase chemistry.

Quality Control & Troubleshooting

Self-Validating the Protocol:

-

19F NMR: This is the most powerful tool for this compound. The 2,5-difluoro substitution pattern yields distinct signals (typically around -110 to -120 ppm relative to

, showing coupling constants -

Chiral HPLC: Use a Chiralpak AD-H or OD-H column to verify enantiomeric excess. Racemization can occur during activation if base concentration is too high or reaction time is excessive.

Common Issues:

-

Incomplete Coupling: Due to the electron-withdrawing nature of fluorine, the nucleophilicity of the amine (if the F-Phe is the amine component) is reduced. However, as the acid component (Cbz-2,5-F2-Phe-OH), the activated ester is highly reactive but prone to hydrolysis. Solution: Ensure anhydrous conditions and use a slight excess of acid (1.2–1.5 eq).

-

Solubility: Fluorinated peptides often aggregate. Solution: Use chaotropic salts (LiCl) or fluorinated solvents (TFE) if aggregation impedes coupling.

References

-

Beilstein Journal of Organic Chemistry. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

-

Max Planck Institute. (2018). Phenylalanine in the Gas Phase – The Impact of Side-Chain Fluorination. Retrieved from [Link]

Sources

The Tale of Two Isomers: A Technical Guide to 2,5- and 2,6-Difluorophenylalanine Derivatives in Research and Development

Abstract

The strategic incorporation of non-canonical amino acids into peptides and proteins has become a cornerstone of modern drug discovery and chemical biology. Among these, fluorinated amino acids offer a powerful tool to modulate the physicochemical properties of biomolecules, often leading to enhanced stability, improved binding affinity, and unique spectroscopic handles. This in-depth technical guide focuses on two closely related yet distinct isomers: 2,5-difluorophenylalanine and 2,6-difluorophenylalanine. While seemingly similar, the positional difference of a single fluorine atom imparts unique conformational, electronic, and, consequently, biological properties. This guide provides a comprehensive comparison of these two valuable building blocks, offering insights into their synthesis, structural nuances, and strategic applications for researchers, scientists, and drug development professionals.

Introduction: The Power of Fluorine in Peptide and Protein Engineering

The substitution of hydrogen with fluorine, the most electronegative element, in amino acid side chains can induce profound changes in the resulting peptide or protein.[1][2] These modifications are not merely steric alterations but introduce a range of electronic effects that can fine-tune molecular interactions.[2][3] The strong carbon-fluorine bond enhances metabolic stability by blocking sites of enzymatic degradation.[1] Furthermore, the introduction of fluorine can alter the acidity and basicity of nearby functional groups, influence lipophilicity, and modulate protein folding and protein-protein interactions.[1] Fluorinated amino acids also serve as invaluable probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique that offers a clear window into molecular conformation and dynamics due to the high sensitivity of the ¹⁹F nucleus and the absence of background signals in biological systems.[4]

This guide delves into the nuanced differences between two difluorinated phenylalanine isomers: 2,5-difluorophenylalanine and 2,6-difluorophenylalanine. Understanding these differences is crucial for the rational design of peptides and proteins with desired properties.

Synthesis of 2,5- and 2,6-Difluorophenylalanine

The preparation of enantiomerically pure 2,5- and 2,6-difluorophenylalanine is a critical first step for their incorporation into peptides. Several synthetic strategies have been successfully employed, with the choice of method often depending on the desired scale and available starting materials.

Key Synthetic Approaches

A number of robust methods have been developed for the synthesis of fluorinated phenylalanine analogs.[1] These include:

-

Negishi Cross-Coupling: This method provides a versatile route to a range of fluorinated phenylalanine products with high enantioselectivity.[1]

-

Schöllkopf Reagent Alkylation: This approach is also effective for generating these amino acids.[1]

-

Erlenmeyer Azalactone Synthesis: This classical method can be adapted for the synthesis of racemic 2,5-difluorophenylalanine, which can then be resolved.[1]

Experimental Protocol: A Representative Synthesis

Below is a generalized, step-by-step protocol based on the Erlenmeyer azalactone synthesis for 2,5-difluorophenylalanine, which can be adapted for the 2,6-isomer using the corresponding aldehyde.

Step 1: Azalactone Formation

-

In a round-bottom flask, combine 2,5-difluorobenzaldehyde (1 equivalent), N-acetylglycine (1 equivalent), and acetic anhydride (3 equivalents).

-

Add sodium acetate (1 equivalent) as a catalyst.

-

Heat the mixture at 100°C for 2 hours with stirring.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

-

Collect the crude azalactone product by filtration and wash with cold water.

Step 2: Hydrolysis to the α-Acetamidoacrylic Acid

-

Suspend the crude azalactone in a 10% aqueous solution of sodium carbonate.

-

Heat the mixture at 80°C until the solid dissolves.

-

Cool the solution and acidify with concentrated hydrochloric acid to precipitate the α-acetamidoacrylic acid derivative.

-

Collect the product by filtration and wash with cold water.

Step 3: Asymmetric Hydrogenation and Hydrolysis

-

Dissolve the α-acetamidoacrylic acid derivative in a suitable solvent such as methanol.

-

Add a chiral rhodium catalyst, such as Rh(COD)2BF4 with a chiral phosphine ligand (e.g., (R,R)-DiPAMP).

-

Hydrogenate the mixture under hydrogen pressure (typically 50 psi) at room temperature until the reaction is complete.

-

Remove the catalyst by filtration through celite.

-

Add 6M hydrochloric acid to the filtrate and reflux for 4 hours to hydrolyze the acetyl group and any ester that may have formed.

-

Cool the solution and neutralize with a base (e.g., ammonium hydroxide) to precipitate the desired L- or D-2,5-difluorophenylalanine.

-

Collect the final product by filtration and recrystallize from a water/ethanol mixture.

Comparative Analysis: 2,5- vs. 2,6-Difluorophenylalanine

The seemingly subtle difference in the placement of the fluorine atoms leads to significant variations in the properties and behavior of these isomers.

Conformational Preferences: The Role of Steric and Electronic Effects

The side-chain conformation of phenylalanine and its analogs is described by the dihedral angles χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1). The preferred rotameric states of these angles are crucial in determining the overall peptide conformation and its interaction with binding partners.

-

2,5-Difluorophenylalanine: The fluorine atoms in the 2 and 5 positions do not impose significant steric hindrance on the rotation around the Cα-Cβ and Cβ-Cγ bonds. Therefore, 2,5-difluorophenylalanine is expected to exhibit a conformational profile similar to that of native phenylalanine, with a preference for the gauche(+) and trans conformations for χ1.

-

2,6-Difluorophenylalanine: The presence of two fluorine atoms in the ortho positions creates a significant steric barrier to rotation around the Cβ-Cγ bond (χ2). This steric clash restricts the conformational freedom of the side chain, favoring a more perpendicular orientation of the aromatic ring relative to the peptide backbone. This constrained conformation can be advantageous in pre-organizing a peptide for binding to a specific target, but it can also be detrimental if the native conformation requires more flexibility.

Caption: Conformational differences between 2,5- and 2,6-difluorophenylalanine.

Electronic Properties and Non-covalent Interactions

The electron-withdrawing nature of fluorine atoms significantly alters the electronic landscape of the phenyl ring, which in turn influences its ability to participate in non-covalent interactions such as π-π stacking and cation-π interactions.

-

2,5-Difluorophenylalanine: The asymmetric placement of the fluorine atoms creates a distinct dipole moment across the aromatic ring. This can lead to favorable electrostatic interactions in a binding pocket, but the directionality of this dipole must be considered in the context of the target's electrostatic surface.

-

2,6-Difluorophenylalanine: The symmetric arrangement of the two fluorine atoms results in a dipole moment that is aligned with the Cβ-Cγ bond axis. This creates a region of negative electrostatic potential on the "top" and "bottom" faces of the ring, flanked by the fluorine atoms, while the hydrogen at the para position becomes more electropositive. This unique electronic distribution can significantly alter cation-π interactions compared to both native phenylalanine and the 2,5-isomer.

| Property | 2,5-Difluorophenylalanine | 2,6-Difluorophenylalanine |

| Dipole Moment | Asymmetric | Symmetric (along Cβ-Cγ axis) |

| Electrostatic Potential | Asymmetric distribution | Symmetric, with negative potential near F atoms |

| Cation-π Interactions | Modulated, dependent on orientation | Significantly altered due to symmetric electron withdrawal |

Table 1: Comparison of Electronic Properties.

Caption: Schematic of the differing net dipole moments.

Spectroscopic Signatures: ¹⁹F NMR

Both isomers are excellent probes for ¹⁹F NMR studies, but their distinct electronic environments lead to different chemical shifts, which can be used to distinguish them and to report on their local environment within a peptide or protein.

-

2,5-Difluorophenylalanine: The two fluorine atoms are in chemically non-equivalent environments, which will result in two distinct signals in the ¹⁹F NMR spectrum. The chemical shift of each fluorine will be sensitive to its specific interactions within the biomolecule.

-

2,6-Difluorophenylalanine: Due to the symmetry of the molecule (assuming free rotation around the Cβ-Cγ bond, which may be hindered), the two fluorine atoms are chemically equivalent and will give rise to a single signal in the ¹⁹F NMR spectrum. However, if rotation is restricted, as is often the case in a structured peptide, the two fluorines can become diastereotopic and exhibit distinct chemical shifts. The difference in these chemical shifts (Δδ) can be a sensitive reporter of the side-chain conformation.

Impact on Peptide and Protein Properties and Function

The distinct conformational and electronic properties of 2,5- and 2,6-difluorophenylalanine translate into different effects on the overall behavior of peptides and proteins into which they are incorporated.

Metabolic Stability

Both isomers generally enhance metabolic stability by blocking aromatic hydroxylation by cytochrome P450 enzymes.[1] The strong C-F bond is resistant to cleavage, leading to a longer in vivo half-life of the peptide. The 2,6-isomer may offer slightly enhanced protection due to the steric shielding of the aromatic ring by the two ortho-fluorine atoms.

Protein-Protein Interactions and Receptor Binding

The choice between 2,5- and 2,6-difluorophenylalanine can have a profound impact on binding affinity and selectivity.

-

2,5-Difluorophenylalanine: The more flexible nature of this isomer may be advantageous when the binding pocket can accommodate multiple conformations or when the native phenylalanine residue adopts a conformation that is not sterically hindered.

-

2,6-Difluorophenylalanine: The conformationally restricted nature of this isomer can be a powerful tool for "conformational locking." If the bioactive conformation of a peptide requires a specific, rigid orientation of the phenyl ring, incorporating 2,6-difluorophenylalanine can pre-organize the peptide into this conformation, reducing the entropic penalty of binding and potentially increasing affinity. However, if this constrained conformation is incompatible with the binding site, a significant loss of affinity will be observed. The altered electronic properties of the 2,6-isomer can also be used to probe the importance of cation-π interactions at the binding interface.

Strategic Applications: A Decision-Making Framework

The choice between 2,5- and 2,6-difluorophenylalanine is not arbitrary and should be guided by the specific research question or drug design goal.

Caption: Decision tree for selecting the appropriate isomer.

Conclusion

2,5- and 2,6-difluorophenylalanine are powerful tools in the arsenal of the peptide and protein chemist. While both offer the benefits of fluorination, such as increased metabolic stability and the utility of ¹⁹F NMR, their distinct substitution patterns give rise to important differences in side-chain conformation and electronic properties. The 2,5-isomer serves as a closer mimic of native phenylalanine, while the 2,6-isomer acts as a potent modulator of conformation and electronic interactions. A thorough understanding of these differences, as outlined in this guide, is essential for the rational design of novel peptide and protein-based therapeutics and research tools.

References

-

Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. ACS Sensors. [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

-

Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications. [Link]

-

Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor. Biochemistry. [Link]

-

Conformational origins of dipeptide phase properties. ChemRxiv. [Link]

-

Conformational Analysis of Uniformly 13C-Labeled Peptides by Rotationally Selected 13Cα-13CH3 Double-Quantum Solid-State NMR. MDPI. [Link]

-

Short C-H⋯F interactions involving the 2,5-difluorobenzene group: Understanding the role of fluorine in aggregation and complex C-F/C-H disorder in a 2 × 6 isomer grid. ResearchGate. [Link]

-

Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine. Scientific Reports. [Link]

-

peptide nmr. Unknown Source. [Link]

-

NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]

-

The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. Physical Chemistry Chemical Physics. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Binding of Fluorinated Phenylalanine α-Factor Analogues to Ste2p: Evidence for a Cation−π Binding Interaction between a Peptide Ligand and Its Cognate G Protein-Coupled Receptor. ACS Publications. [Link]

-

Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. [Link]

-

Conformations of dehydrophenylalanine containing peptides: nmr studies of an acyclic hexapeptide with two [Delta]z-Phe residues. International Journal of Peptide and Protein Research. [Link]

-

Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Biopolymers. [Link]

-

The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. Freie Universität Berlin. [Link]

Sources

Advanced Fluorine-19 NMR Probes for Protein Structural Dynamics and Drug Discovery

[1]

The Physics of the Fluorine Marker

The utility of

-

Sensitivity:

has a gyromagnetic ratio ( -

Chemical Shift Anisotropy (CSA): The

nucleus exhibits a large CSA, which is the primary relaxation mechanism at high magnetic fields. While this makes it exquisitely sensitive to local electronic environments (chemical shift range >100 ppm), it can lead to exchange broadening.-

Expert Insight: For large complexes (>50 kDa), use trifluoromethyl (

) probes rather than aromatic fluorine labels (e.g., 3-F-Tyr). The rapid internal rotation of the

-

-

Bio-Orthogonality: There is zero natural background fluorine signal in biological systems, meaning no isotopic enrichment of the background is required. Every observed peak corresponds directly to an introduced probe.

Strategic Labeling: Introducing the Marker

Selecting the correct labeling strategy is the single most critical decision in

Labeling Decision Matrix

Figure 1: Decision tree for selecting the optimal fluorine labeling strategy based on protein topology and expression system.

Comparison of Common Fluorine Probes

| Probe Type | Chemical Structure | Sensitivity ( | Steric Footprint | Primary Application |

| 3-Fluoro-Tyrosine | Aromatic Ring-F | High | Minimal ( | Core packing, folding |

| 5-Fluoro-Tryptophan | Indole-F | Moderate | Minimal | Hydrophobic pockets, ligand binding |

| BTF (Bromo-trifluoro) | Very High ( | Large | Solvent-exposed loops, slow dynamics | |

| TET (Trifluoro-ethyl) | High ( | Small | Allostery, side-chain rotation | |

| tfm-Phenylalanine | Phenyl- | Very High | Moderate | Genetic encoding, core dynamics |

Experimental Protocols

Protocol A: Site-Specific Cysteine Tagging with BTF

This method is ideal for monitoring large conformational changes in signaling proteins (e.g., GPCRs, Kinases).

Reagents:

-

Purified Protein (Cysteine-optimized mutant).

-

BTF-Maleimide (3-bromo-1,1,1-trifluoroacetone derivative).

-

TCEP (Tris(2-carboxyethyl)phosphine).

Workflow:

-

Reduction: Incubate protein (

) with -

Buffer Exchange: Rapidly remove TCEP using a desalting column (PD-10) equilibrated in degassed labeling buffer (50 mM HEPES pH 7.2, 150 mM NaCl). Note: pH 7.0-7.2 favors cysteine specificity over lysine.

-

Labeling: Add BTF-tag dissolved in DMSO (

molar excess). Final DMSO concentration should be -

Incubation: Incubate for 2 hours at room temperature or overnight at

in the dark. -

Quenching: Add

excess L-Cysteine or DTT to quench unreacted tag. -

Validation: Verify labeling efficiency via Mass Spectrometry (expect + mass of tag) and check structural integrity via

HSQC or CD spectroscopy.

Protocol B: Fragment-Based Drug Discovery (FBDD) Screening

Workflow:

-

Library Preparation: Create "cocktails" of 5-10 fluorinated fragments. Ensure signals do not overlap (easy with

's wide spectral width). -

Relaxation Filter (Ligand-Observed):

-

Acquire a CPMG spectrum of the cocktail alone (Reference).

-

Add target protein (ratio 1:20 protein:ligand).

-

Acquire CPMG spectrum of the mixture.

-

Mechanism:[3] Binders will tumble with the protein, causing rapid

decay. Their signals will broaden or disappear compared to the reference.

-

-

Deconvolution: Identify hits from the cocktail.

- Determination (Protein-Observed):

Data Analysis: Quantifying Dynamics

Beyond static structures,

Relaxation Dispersion (CPMG)

When a protein exchanges between states on the

Analysis Steps:

-

Acquisition: Measure effective relaxation rates (

) at multiple CPMG fields ( -

Curve Fitting: Fit the dispersion profile (

vs. -

Extraction: This yields:

- (Exchange rate).

- (Population of the excited state).

- (Chemical shift difference between states).[6]

Trustworthiness Check: Ensure that the extracted

Visualizing the Workflow

Figure 2: Integrated workflow for fragment-based drug discovery using Fluorine-19 NMR.

References

-

Hanson, G. S. M., & Coxon, C. R. (2024).[5] Fluorinated Tags to Study Protein Conformation and Interactions Using

NMR. ChemBioChem. [Link][3][5] -

Werle, Y., & Kovermann, M. (2025).[1] Fluorine Labeling and

NMR Spectroscopy to Study Biological Molecules and Molecular Complexes.[1][2][5][6][8][10][11][12][13] Chemistry - A European Journal. [Link][1] -

Buchholz, C. R., & Pomerantz, W. C. K. (2021).[14] Ligand-observed and protein-observed

NMR applications for fragment-based drug discovery. RSC Chemical Biology. [Link] -

Qianzhu, H., et al. (2022).[9] Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by

NMR Spectroscopy. ACS Sensors. [Link][9] -

Kitevski-Leblanc, J. L., & Prosser, R. S. (2012).

NMR to studies of protein structure and dynamics.[1][2][6][8][10][11][12][13] Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

Sources

- 1. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 4. Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A suite of 19F based relaxation dispersion experiments to assess biomolecular motions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 10. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes | Scilit [scilit.com]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]

Methodological & Application

Solid-phase peptide synthesis (SPPS) protocols for Cbz-2,5-Difluoro-L-Phe

An authoritative guide to the synthesis of peptides containing Cbz-2,5-Difluoro-L-Phenylalanine, designed for researchers and drug development professionals. This document provides in-depth protocols, scientific rationale, and expert insights into the strategic incorporation of this unique fluorinated amino acid using Solid-Phase Peptide Synthesis (SPPS).

Scientific Context & Strategic Value

The incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug design, enabling the fine-tuning of pharmacological properties. Fluorinated amino acids, such as 2,5-Difluoro-L-Phenylalanine, are particularly valuable. The strong electron-withdrawing nature of the fluorine atoms can significantly alter the electronic properties of the phenyl ring, influencing molecular interactions and conformational preferences. Furthermore, the exceptional strength of the Carbon-Fluorine bond can enhance the metabolic stability of the peptide by increasing its resistance to enzymatic degradation[1].

This guide focuses on the use of N-Carboxybenzyl (Cbz) protected 2,5-Difluoro-L-Phenylalanine in a standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) workflow. The Cbz group serves as an orthogonal Nα-protecting group, meaning it can be removed under conditions that do not affect the acid-labile side-chain protecting groups (like tBu) or the base-labile Fmoc group used for the other amino acids in the sequence[2][3]. This orthogonality is crucial for the successful synthesis of complex peptides.

Core Synthesis Strategy: Orthogonal Protection in SPPS

SPPS, pioneered by Bruce Merrifield, involves the stepwise assembly of a peptide chain on an insoluble resin support[4]. This simplifies the synthesis by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps[5]. Our strategy relies on the widely adopted Fmoc/tBu methodology, which is known for its milder reaction conditions compared to older Boc/Bzl chemistry[6][7].

The key steps in the synthesis cycle are:

-

Fmoc Deprotection: Removal of the temporary Nα-Fmoc group with a mild base (e.g., piperidine).

-

Coupling: Activation of the incoming Fmoc-protected amino acid's carboxyl group and subsequent formation of a peptide bond.

-

Special Steps: Incorporation and subsequent deprotection of the Cbz-protected fluorinated amino acid.

-

Cleavage: Final release of the peptide from the resin support and simultaneous removal of all side-chain protecting groups using a strong acid cocktail.

Caption: Orthogonal SPPS strategy for peptide synthesis.

Detailed Experimental Protocol

This protocol details the manual synthesis of a model peptide, Ac-Gly-(2,5-diF)Phe-Ala-NH₂, on a 0.1 mmol scale to illustrate the key steps.

Materials & Reagents

| Reagent/Material | Purpose | Typical Supplier |

| Rink Amide MBHA Resin | Solid support for C-terminal amide peptides | Merck (Novabiochem), CEM |

| Fmoc-Ala-OH, Fmoc-Gly-OH | Standard protected amino acids | AltaBioscience, Bachem |

| Cbz-2,5-Difluoro-L-Phe-OH | Target non-canonical amino acid | BenchChem, ChemicalBook [8][9] |

| Piperidine | Fmoc deprotection agent | Alfa Aesar |

| N,N-Dimethylformamide (DMF) | Primary SPPS solvent | Fisher Scientific |

| HBTU, DIPEA | Coupling activator and base | Bachem, CreoSalus |

| 10% Palladium on Carbon (Pd/C) | Catalyst for Cbz deprotection | Sigma-Aldrich |

| 1,4-Cyclohexadiene | Hydrogen donor for transfer hydrogenation | Sigma-Aldrich |

| Acetic Anhydride | N-terminal capping agent | Sigma-Aldrich |

| Trifluoroacetic Acid (TFA) | Final cleavage and deprotection | Sigma-Aldrich |

| Triisopropylsilane (TIS) | Cation scavenger for cleavage | Sigma-Aldrich |

Step-by-Step Synthesis Workflow

Step 1: Resin Preparation and First Amino Acid (Fmoc-Ala-OH) Coupling

-

Swell Rink Amide resin (~0.1 mmol) in DMF for 30-60 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 10 minutes. Drain and repeat for 3 minutes.

-

Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

-

Coupling:

-

In a separate vial, pre-activate Fmoc-Ala-OH (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF for 2 minutes.

-

Add the activated solution to the resin and agitate for 1-2 hours.

-

-

Confirm reaction completion using a qualitative Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.

-

Wash the resin as described in step 1.3.

Step 2: Incorporation of Cbz-2,5-Difluoro-L-Phe

-

Perform Fmoc deprotection on the resin-bound Alanine as described in step 1.2, followed by washing.

-

Coupling:

-

Pre-activate Cbz-2,5-Difluoro-L-Phe-OH (3-4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF.

-

Expert Insight: Fluorinated and other hindered amino acids can exhibit slower coupling kinetics[10][11]. Extend the coupling time to 3-4 hours or perform a double coupling if the Kaiser test remains positive after the initial coupling.

-

-

Wash the resin thoroughly as per step 1.3.

Step 3: Orthogonal Deprotection of the Cbz Group This step is the core of the protocol and relies on catalytic transfer hydrogenation, which is generally safer and more convenient for standard lab equipment than using pressurized hydrogen gas.

Caption: Cbz deprotection via catalytic transfer hydrogenation.

-

Wash the resin with DMF (3x) followed by Methanol (MeOH) (3x).

-

Add a solution of 1,4-cyclohexadiene (10-15 eq) in a 1:1 mixture of DMF/MeOH.

-

Carefully add the 10% Pd/C catalyst (approx. 0.1 eq by weight relative to the amino acid). Caution: Palladium on carbon can be pyrophoric. Do not add to dry solvents.

-

Agitate the slurry for 2-4 hours at room temperature. The reaction progress can be monitored by LC-MS analysis of a small cleavage sample.

-

Filter the catalyst away from the resin and wash thoroughly with DMF (5x) and DCM (3x) to ensure all palladium residues are removed.

Step 4: Chain Completion and Capping

-

Couple Fmoc-Gly-OH to the newly freed amine of the resin-bound (2,5-diF)Phe using the standard coupling protocol (Step 1.4).

-

Perform a final Fmoc deprotection (Step 1.2).

-

N-terminal Acetylation (Capping): Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

-

Wash the resin with DMF (5x), DCM (3x), and finally dry under a high vacuum for several hours.

Step 5: Final Cleavage and Purification

-

Prepare a cleavage cocktail of 95% TFA / 2.5% Water / 2.5% TIS . CAUTION: TFA is highly corrosive. Always work in a certified chemical fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the dry resin and agitate for 2-3 hours.

-

Filter the resin and collect the TFA filtrate.

-

Precipitate the crude peptide by adding the filtrate dropwise into a centrifuge tube containing ice-cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity via mass spectrometry (LC-MS).

Troubleshooting and Expert Recommendations

| Issue Encountered | Potential Cause(s) | Recommended Solution |

| Incomplete Coupling of Cbz-(2,5-diF)Phe | Steric hindrance from the fluorinated ring; peptide aggregation. | Increase coupling time to 4-6 hours. Perform a "double coupling" with a fresh solution of activated amino acid. Consider using a more potent coupling reagent like HATU or COMU[12][13]. |

| Incomplete Cbz Deprotection | Inactive catalyst; insufficient hydrogen donor. | Use fresh Pd/C catalyst. Increase the excess of 1,4-cyclohexadiene. Extend the reaction time. |

| Cbz group is partially cleaved by TFA | The Cbz group is generally stable to TFA, but prolonged exposure or harsh conditions can cause some cleavage[2][14]. | This is rare in standard Fmoc/tBu cleavage conditions. Ensure cleavage time does not exceed 3-4 hours. This issue is more relevant in Boc-SPPS where stronger acids are used[3]. |

| Low Purity after Cleavage | Incomplete reactions at any step; side reactions during cleavage. | Ensure each coupling and deprotection step is complete (Kaiser test). Use scavengers like TIS in the cleavage cocktail to prevent side reactions with sensitive residues (if present). |

Conclusion

The protocol described provides a robust and reliable method for incorporating Cbz-2,5-Difluoro-L-Phenylalanine into synthetic peptides using an orthogonal SPPS strategy. The success of this methodology hinges on recognizing the potentially slower kinetics of the fluorinated amino acid coupling and the correct execution of the catalytic hydrogenation step for Cbz group removal. By leveraging this approach, researchers can effectively create novel fluorinated peptides with enhanced stability and potentially superior biological activity, advancing the frontiers of drug discovery and chemical biology.

References

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from CEM Corporation website. [Link]

-

Gallier, F., et al. (2018). Tandem deprotection/coupling for peptide synthesis in water at room temperature. Molecules, 23(6), 1436. [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from total-synthesis.com. [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from organic-chemistry.org. [Link]

-

Shapiro, A. B. (2023). Answer to "How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?". ResearchGate. [Link]

-

Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

-

Patil, K. S., et al. (2021). Efficient coupling reagents for aqueous solid-phase peptide synthesis. ResearchGate. [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

CEM Corporation. (2024, September 24). Solid Phase Peptide Synthesis (SPPS) Basics | Learn How Peptides Are Made [Video]. YouTube. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. youtube.com [youtube.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. Cbz-2,5-Difluoro-L-Phenylalanine | 1270292-28-8 [chemicalbook.com]

- 9. Cbz-2,5-Difluoro-D-Phenylalanine | 923563-53-5 [amp.chemicalbook.com]

- 10. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. bachem.com [bachem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Cbz deprotection conditions for fluorinated amino acids

Application Note: Strategic Cbz Deprotection for Fluorinated Amino Acids

Executive Summary

The removal of the benzyloxycarbonyl (Cbz or Z) protecting group from fluorinated amino acids (FAAs) presents a unique dichotomy in peptide synthesis. While the Cbz group is generally cleaved via catalytic hydrogenolysis, the presence of fluorine atoms—particularly in benzylic or allylic positions relative to the amine—introduces the risk of hydrodefluorination (HDF) . Furthermore, the "fluorous effect" often renders standard solvents (MeOH, EtOAc) ineffective due to poor solubility or aggregation.

This guide provides three validated protocols to navigate these challenges:

-

Optimized Catalytic Hydrogenation: Tuned to prevent C-F cleavage.

-

Acidolytic Cleavage: A metal-free alternative for HDF-prone substrates.

-

Lewis Acid-Mediated Deprotection: A modern, mild approach using AlCl₃/HFIP for highly sensitive substrates.[1]

The Scientific Challenge: The "Fluorine Effect"

Before selecting a protocol, the operator must understand why standard conditions fail.

-

Hydrodefluorination (HDF): Palladium is an excellent catalyst for breaking C-F bonds, especially when the fluorine is attached to an aromatic ring or a position activated by

-systems. Standard Pd/C + -

Solubility & Aggregation: Fluorinated domains induce segregation (the "fluorous phase"). Standard polar protic solvents like methanol may fail to solvate protected FAAs, leading to heterogeneous mixtures and incomplete deprotection.

-

Electronic Deactivation: Highly fluorinated side chains (e.g., pentafluorophenylalanine) withdraw electron density from the carbamate nitrogen, potentially stabilizing the C-N bond and requiring more vigorous deprotection conditions.

Strategic Decision Matrix

Use the following logic flow to select the appropriate protocol for your specific substrate.

Figure 1: Decision matrix for selecting deprotection conditions based on fluorine positioning and substrate stability.

Detailed Protocols

Protocol A: Optimized Catalytic Hydrogenation (Prevention of HDF)

Best for: Aliphatic fluorines and standard FAAs where HDF risk is low.

The Innovation: Instead of Methanol, we utilize 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) as co-solvents. These fluorinated solvents disrupt fluorous aggregation, ensuring the catalyst surface is accessible, while often suppressing HDF side reactions through solvation effects.

Materials:

-

Substrate (1.0 equiv)

-

Pd/C (10% wt loading, Degussa type E101 NE/W recommended)

-

Solvent: TFE:MeOH (1:1 v/v)

- source: Hydrogen balloon or Ammonium Formate (for transfer hydrogenation).

Step-by-Step:

-

Dissolution: Dissolve the Cbz-protected amino acid in TFE:MeOH (1:1). If solubility is poor, increase TFE ratio or warm to 35°C.

-

Note: Do not use pure HFIP with Pd/C without validation, as it can sometimes inhibit the catalyst due to strong adsorption.

-

-

Catalyst Addition: Add 10 wt% of Pd/C (relative to substrate mass).

-

Safety: Add catalyst under a blanket of Nitrogen to prevent ignition of solvent vapors.

-

-

Hydrogenation:

-

Method A (Gas): Purge with

, then bubble -

Method B (Transfer - Milder): Add Ammonium Formate (3-5 equiv). Heat to 40°C. This method is kinetically slower but significantly reduces the risk of over-reduction (HDF).

-

-

Monitoring (Critical): Monitor via 19F-NMR every 30 minutes.

-

Pass: Fluorine signal remains a singlet/multiplet at the original chemical shift.

-

Fail: Appearance of new F-signals or loss of F-signal (HDF). If observed, stop immediately and switch to Protocol B.

-

-

Workup: Filter through a Celite pad.[2][3] Wash the pad with MeOH. Concentrate the filtrate.

Protocol B: Acidolytic Cleavage (HBr/AcOH)

Best for: Benzylic/Aromatic fluorines where Pd/C will strip the fluorine.

The Innovation: Using HBr in Acetic Acid is the "sledgehammer" approach. It is immune to the "fluorous effect" and will not break C-F bonds, but it can degrade sensitive side chains (e.g., Trp, Met).

Materials:

Step-by-Step:

-

Preparation: Place the solid substrate in a round-bottom flask equipped with a drying tube (CaCl₂).

-

Acidolysis: Add 33% HBr/AcOH (5–10 mL per gram of substrate).

-

Reaction: Stir at room temperature for 30–60 minutes.

-

Warning: Do not heat. Extended time leads to esterification of the C-terminus.

-

-

Precipitation: Pour the reaction mixture slowly into a 10-fold excess of cold anhydrous Diethyl Ether.

-

Result: The deprotected FAA hydrobromide salt should precipitate as a white/off-white solid.

-

-

Purification: Filter the solid, wash extensively with ether to remove benzyl bromide byproducts. Dry under vacuum over KOH pellets (to remove acid traces).

Protocol C: Lewis Acid-Mediated Deprotection (AlCl₃/HFIP)

Best for: Highly sensitive substrates containing both Fluorine and acid-labile groups (e.g., Boc, t-Bu esters).

The Innovation: A modern method (Vinayagam et al., 2024) utilizing the synergy between Aluminum Chloride and HFIP.[6] HFIP enhances the Lewis acidity of AlCl₃ via hydrogen bonding, allowing Cbz cleavage at room temperature without touching C-F bonds or other protecting groups like Boc.

Materials:

-

Substrate (1.0 equiv)

-

Aluminum Chloride (

, anhydrous, 3.0 equiv) -

HFIP (Hexafluoroisopropanol, 10-15 volumes)

Step-by-Step:

-

Setup: In a clean vial, dissolve the substrate in HFIP.

-

Reagent Addition: Add

in one portion at room temperature.-

Note: The reaction is generally exothermic; cool to 0°C if scale >1g.

-

-

Reaction: Stir at ambient temperature for 1–3 hours.

-

Quench: Dilute with Dichloromethane (DCM) and quench with saturated aqueous

.-

Caution: Gas evolution (

) and aluminum salt precipitation.

-

-

Extraction: Extract the aqueous layer with DCM (or EtOAc if the FAA is polar). The free amine is recovered in the organic layer.

Comparative Data Analysis

| Feature | Protocol A (Pd/C + H2) | Protocol B (HBr/AcOH) | Protocol C (AlCl3/HFIP) |

| Primary Risk | Hydrodefluorination (HDF) | Acid hydrolysis of side chains | Reagent cost (HFIP) |

| C-F Bond Safety | Low (Requires optimization) | High (Chemically inert to F) | High (Mild conditions) |

| Solubility | Moderate (Requires TFE) | High (Solvent is acidic) | Excellent (HFIP dissolves all) |

| Orthogonality | Cleaves Benzyl esters/ethers | Cleaves Boc/tBu | Preserves Boc/tBu |

| Throughput | High (Simple filtration) | Medium (Precipitation) | Medium (Extraction) |

Troubleshooting Guide

-

Issue: Product is trapped in the Celite pad during Protocol A.

-

Root Cause: The free fluorinated amino acid is insoluble in pure MeOH.

-

Fix: Wash the Celite pad with hot TFE or 50% Aqueous Acetic Acid to recover the zwitterion.

-

-

Issue: Loss of Fluorine Signal (19F-NMR) during Hydrogenation.

-

Root Cause: Pd-catalyzed C-F activation.

-

Fix: Switch to Protocol C . If Protocol A is mandatory, add 5% Pyridine to the reaction mixture to poison the most active catalyst sites, though this slows deprotection.

-

-

Issue: Oily product in Protocol B (No precipitate).

-

Root Cause: The FAA-HBr salt is hygroscopic or soluble in ether.

-

Fix: Decant the ether, dissolve the oil in minimal MeOH, and re-precipitate with MTBE (Methyl tert-butyl ether) or Hexane.

-

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (4th ed.).[8][9] Wiley-Interscience. Link

-

Vinayagam, V., et al. (2024).[4][5] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.[1][4][6] The Journal of Organic Chemistry, 89, 5665-5674.[4][5] Link

-

Felpin, F.-X., & Fouquet, E. (2010).[5] A Useful, Reliable and Safer Protocol for Hydrogenation and Hydrogenolysis with Pd/C. Chemistry – A European Journal, 16(41), 12440–12445.[5] Link

-

Sajiki, H. (1995).[5] Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the addition of ammonia, pyridine or ammonium acetate.[5] Tetrahedron Letters, 36(20), 3465-3468. Link

Sources

- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

- 5. Cbz-Protected Amino Groups [organic-chemistry.org]

- 6. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thalesnano.com [thalesnano.com]

- 8. download.e-bookshelf.de [download.e-bookshelf.de]

- 9. wiley.com [wiley.com]

Application Note: Synthesis of Peptidomimetics using Cbz-2,5-Difluoro-L-Phenylalanine

Abstract

This application note details the strategic incorporation of Cbz-2,5-Difluoro-L-Phenylalanine (Cbz-2,5-F2-Phe) into peptidomimetic scaffolds. Fluorinated amino acids are critical tools in medicinal chemistry for modulating lipophilicity, metabolic stability, and protein-ligand binding interactions.[1] The 2,5-difluoro substitution pattern, in particular, offers a unique quadrupole moment inversion that facilitates specific

Introduction: The Fluorine Effect in Peptidomimetics[2]

The incorporation of fluorine into peptide backbones is not merely a steric substitution; it is an electronic reprogramming of the molecule.

The Quadrupole Inversion